molecular formula C16H22N2O B3853572 3-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-azepanone

3-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-azepanone

Cat. No. B3853572
M. Wt: 258.36 g/mol
InChI Key: IIXXQBNVBPXGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-azepanone is a synthetic compound that belongs to the class of azepanone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 3-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-azepanone is not fully understood. However, it is believed to act on various molecular targets, including ion channels, receptors, and enzymes. It has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has analgesic properties, which may be due to its ability to modulate the activity of pain receptors. Additionally, it has been shown to induce apoptosis in cancer cells, suggesting that it may have anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-azepanone in lab experiments is its potential therapeutic properties. It has been shown to have several beneficial effects, including anti-inflammatory, analgesic, and anti-cancer properties. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-azepanone. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate its anti-cancer properties and potential use in cancer therapy. Furthermore, studies are needed to investigate its potential side effects and toxicity in vivo.

Scientific Research Applications

Several studies have investigated the potential therapeutic properties of 3-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-azepanone. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(1,2,3,4-tetrahydronaphthalen-2-ylamino)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-16-15(7-3-4-10-17-16)18-14-9-8-12-5-1-2-6-13(12)11-14/h1-2,5-6,14-15,18H,3-4,7-11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXXQBNVBPXGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-azepanone
Reactant of Route 2
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3-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-azepanone
Reactant of Route 3
3-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-azepanone
Reactant of Route 4
3-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-azepanone
Reactant of Route 5
3-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-azepanone
Reactant of Route 6
3-(1,2,3,4-tetrahydro-2-naphthalenylamino)-2-azepanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.